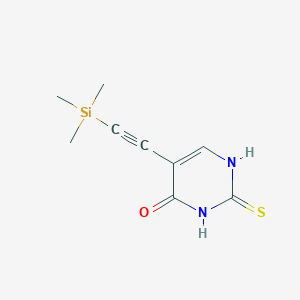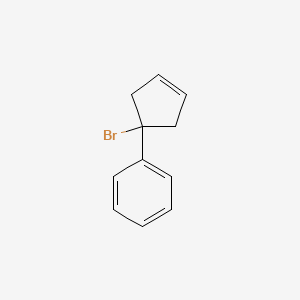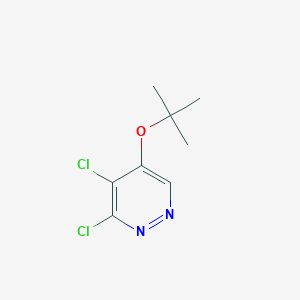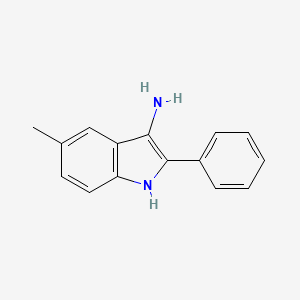
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンは、ピリミジノンファミリーに属する複素環式化合物です。この化合物は、ピリミジノン環の2位にチオキソ基、5位にトリメチルシリル-エチニル基を有することが特徴です。
準備方法
合成経路と反応条件
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、2-チオキソ-2,3-ジヒドロピリミジン-4(1H)-オンやトリメチルシリルアセチレンなどの適切な出発物質の選択から始まります。
反応条件: 反応は、通常、炭酸カリウムや水素化ナトリウムなどの塩基を使用して出発物質を脱プロトン化するなど、制御された条件下で行われます。
カップリング反応: 脱プロトン化された中間体は、パラジウム触媒の存在下でトリメチルシリルアセチレンと反応させて、目的の生成物を生成します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成手順を拡大することです。これには、反応条件の最適化、より大きな反応容器の使用、試薬と副生成物の適切な取り扱いと処理が含まれます。
化学反応の分析
反応の種類
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを生成するように酸化することができます。
還元: 還元反応は、チオキソ基をチオールまたは硫化物に変換することができます。
置換: トリメチルシリル-エチニル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤を置換反応に使用することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: チオールと硫化物。
置換: 使用される求核剤に応じて、様々な置換されたピリミジノン。
科学研究における用途
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: その独自の構造的特徴により、創薬における潜在的な用途が模索されています。
産業: 導電性や蛍光性などの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンの作用機序は、特定の分子標的との相互作用に関与します。チオキソ基は、タンパク質や酵素の求核部位と共有結合を形成することができ、その活性を阻害する可能性があります。トリメチルシリル-エチニル基は、化合物の親油性を高めることで、細胞膜を透過しやすくなり、バイオアベイラビリティが向上します。
類似化合物との比較
類似化合物
2-チオキソ-2,3-ジヒドロピリミジン-4(1H)-オン: トリメチルシリル-エチニル基を欠いているため、親油性が低くなっています。
5,6-ジメチル-2-チオキソ-2,3-ジヒドロピリミジン-4(1H)-オン: 追加のメチル基を含んでおり、その化学反応性と生物活性を変化させています。
独自性
2-チオキソ-5-((トリメチルシリル)エチニル)-2,3-ジヒドロピリミジン-4(1H)-オンは、チオキソ基とトリメチルシリル-エチニル基の両方の存在により、独特です。この組み合わせにより、親油性の上昇や生物学的標的との共有結合形成の可能性など、独特の化学的特性が与えられ、様々な研究用途に役立つ化合物となっています。
特性
CAS番号 |
649558-83-8 |
|---|---|
分子式 |
C9H12N2OSSi |
分子量 |
224.36 g/mol |
IUPAC名 |
2-sulfanylidene-5-(2-trimethylsilylethynyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OSSi/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
InChIキー |
MLKDNNPRTMYNQH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CNC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

